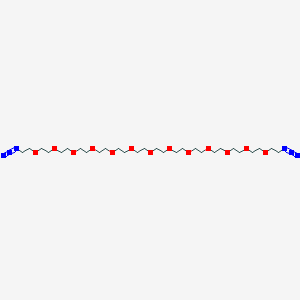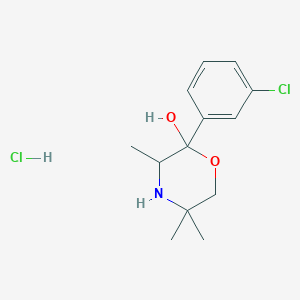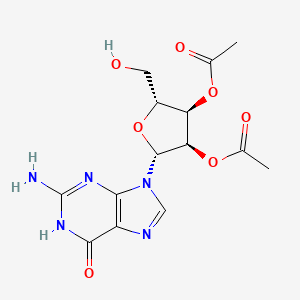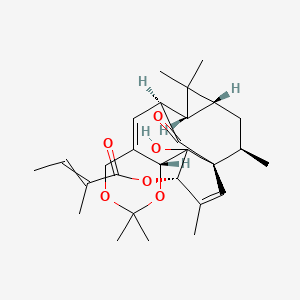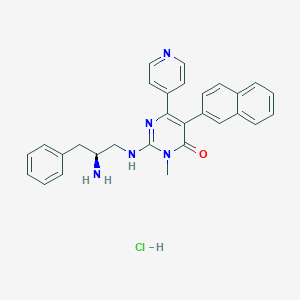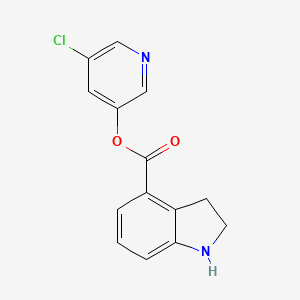
Indole chloropyridinyl-ester derived, 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GRL-1720 is a small-molecule compound that has gained attention for its potent inhibitory activity against the main protease (Mpro) of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is characterized by its indoline moiety and has shown significant promise in blocking the replication of the virus, making it a potential candidate for therapeutic applications against COVID-19 .
Métodos De Preparación
The synthesis of GRL-1720 involves the preparation of indole chloropyridinyl esters. The synthetic route typically includes the following steps:
Formation of Indole Moiety: The indole moiety is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Chloropyridinyl Ester Formation: The chloropyridinyl ester is prepared by reacting the indole derivative with chloropyridine under controlled conditions.
Final Coupling: The final step involves coupling the indole moiety with the chloropyridinyl ester to form GRL-1720.
Industrial production methods for GRL-1720 are not extensively documented, but the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production.
Análisis De Reacciones Químicas
GRL-1720 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: GRL-1720 can undergo substitution reactions, particularly at the indole and pyridine moieties, to form different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
GRL-1720 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of SARS-CoV-2 Mpro inhibitors and their structure-activity relationships.
Biology: The compound is employed in cell-based assays to evaluate its antiviral activity against SARS-CoV-2.
Medicine: GRL-1720 is being investigated for its potential therapeutic applications in treating COVID-19 by inhibiting the replication of the virus.
Industry: The compound is used in the development of antiviral drugs and in the study of viral protease inhibitors
Mecanismo De Acción
The mechanism of action of GRL-1720 involves its irreversible, covalent inhibition of the SARS-CoV-2 main protease (Mpro). The compound forms a covalent bond with the active site of the protease, thereby blocking its activity and preventing the replication of the virus. This inhibition is time-dependent and involves specific interactions with the amino acid residues in the active site of the protease .
Comparación Con Compuestos Similares
GRL-1720 is unique due to its indoline moiety and its potent inhibitory activity against SARS-CoV-2 Mpro. Similar compounds include:
PF-07321332: A non-covalent inhibitor of SARS-CoV-2 Mpro that has been studied for its antiviral properties.
These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with the protease.
Propiedades
Fórmula molecular |
C14H11ClN2O2 |
|---|---|
Peso molecular |
274.70 g/mol |
Nombre IUPAC |
(5-chloropyridin-3-yl) 2,3-dihydro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C14H11ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-3,6-8,17H,4-5H2 |
Clave InChI |
JROSKNTUYSPHGX-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=CC=CC(=C21)C(=O)OC3=CC(=CN=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


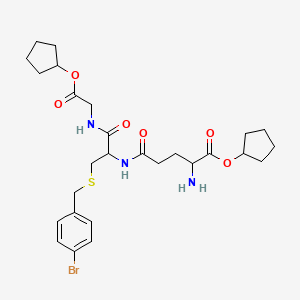
![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)
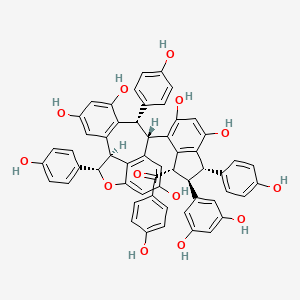
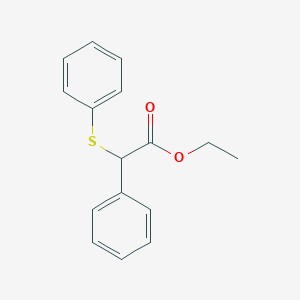
![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)

![(2R)-N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B15073855.png)
